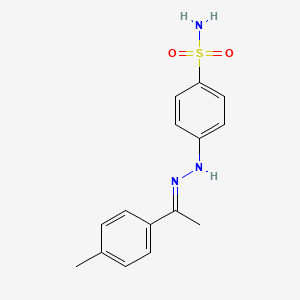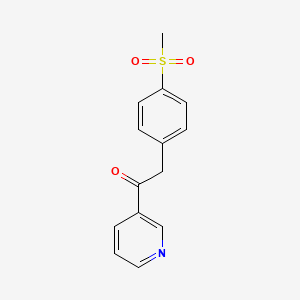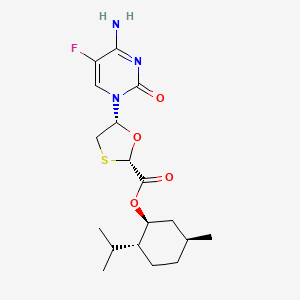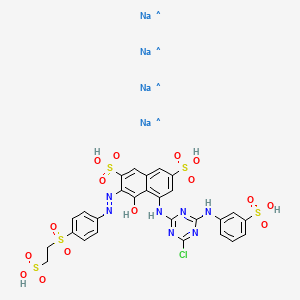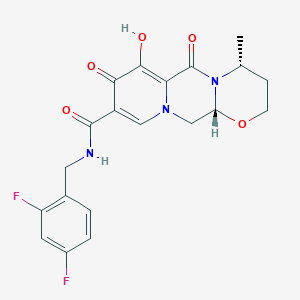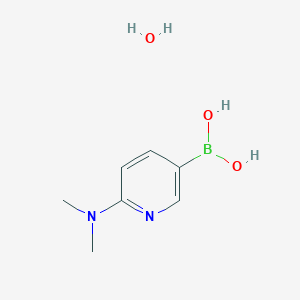
2-(Dimethylamino)pyridine-5-boronic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(Dimethylamino)pyridine-5-boronic acid involves the use of 4-(Dimethylamino)pyridine as a catalyst in reactions such as iodolactonisation of γ,δ-unsaturated carboxylic acids, which leads to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The catalytic mechanism and the effects of substrate structures on these reactions have been explored to optimize the synthesis process (Meng, Liu, Liu, & Wang, 2015).
Molecular Structure Analysis
The molecular structure and stability of complexes similar to 2-(Dimethylamino)pyridine-5-boronic acid hydrate, such as protonated pyridine-boronic acid dimers, have been investigated using computational tools. These studies reveal that despite repulsive Coulombic forces, such structures can achieve stability through hydrogen bonding and the influence of solvent and counterions, providing insights into the behavior of 2-(Dimethylamino)pyridine-5-boronic acid hydrate at the molecular level (Iribarren et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2-(Dimethylamino)pyridine-5-boronic acid hydrate derivatives include Suzuki cross-coupling reactions, where pyridylboronic acids react with heteroaryl halides to produce highly functionalized heteroarylpyridine derivatives. These reactions are facilitated by the unique reactivity of the boronic acid group, allowing for the formation of complex structures in moderate to high yields (Smith et al., 2008).
科学的研究の応用
Catalytic Applications and Organic Synthesis
Homogeneous Catalysis in Amide Condensation 2-(Dimethylamino)pyridine-5-boronic acid hydrate finds application in the design of boronic acid–base complexes for reusable homogeneous catalysis in dehydrative condensations between carboxylic acids and amines. These complexes facilitate amide formation efficiently and are valuable in large-scale process chemistry due to their reusability and cost-effectiveness (Yanhui Lu et al., 2017).
Iodolactonisation Catalysis It also catalyzes iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing lactones under neutral conditions. This catalytic activity highlights its potential in synthesizing complex organic molecules (Chuisong Meng et al., 2015).
Enantioselective Catalysis In enantioselective processes, derivatives of this compound have been used in palladium-catalyzed Suzuki–Miyaura cross-couplings, demonstrating high enantioselectivities and showcasing the versatility of pyridine–hydrazone ligands in asymmetric synthesis (Yolanda Alvarez-Casao et al., 2016).
Material Science and Luminescence
Mechanochromic Luminescence This compound contributes to the field of materials science through the development of boron 2-(2′-pyridyl)imidazole complexes that exhibit solid-state emission and mechanochromic properties. The manipulation of terminal substituents impacts these materials' luminescent behaviors, offering insights into designing responsive luminescent materials (Sa Wang et al., 2016).
Self-Assembly and Surfactant Behavior
Surfactant Properties and Drug Delivery The sodium salts of compounds related to 2-(Dimethylamino)pyridine-5-boronic acid hydrate have been studied for their surfactant properties and potential in drug delivery systems. Their ability to form stable aggregates in solution indicates their applicability in pharmaceutical industries, particularly for carrying drugs (Sumita Roy et al., 2023).
Safety And Hazards
将来の方向性
Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .
特性
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.H2O/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAVEKTZSDRSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate | |
CAS RN |
579525-46-5 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


